Padeliporfin, also known by its brand name TOOKAD® Soluble, is a second-generation photosensitizer belonging to the bacteriochlorophyll derivative family. It plays a crucial role in scientific research, particularly in the field of vascular-targeted photodynamic therapy (VTP), as a treatment modality for various cancers.
Padeliporfin is administered intravenously and selectively accumulates in tumor vasculature due to its properties. Upon activation with near-infrared light (specifically at 753 nm), Padeliporfin undergoes a photochemical reaction, leading to the generation of reactive oxygen species, primarily singlet oxygen. This, in turn, induces rapid vascular occlusion and subsequent coagulative necrosis of the targeted tumor tissue, effectively destroying the tumor. The process is often referred to as vascular-targeted photodynamic therapy (VTP).
a) Prostate Cancer:* Low-risk: Padeliporfin VTP has been approved in Europe for treating unilateral low-risk localized prostate cancer, demonstrating significant benefits over active surveillance in reducing disease progression and the need for radical treatment. * Intermediate-risk: Ongoing research suggests that Padeliporfin VTP, as a partial gland ablation therapy, is effective in treating intermediate-risk prostate cancer with minimal impact on urinary and sexual function.
b) Upper Tract Urothelial Cancer (UTUC): * Padeliporfin VTP has demonstrated potential as an effective and kidney-sparing endoscopic management option for UTUC. Clinical trials have shown promising results in treating both low-grade and high-grade UTUC.
c) Pancreatic Cancer:* Preliminary research suggests that Padeliporfin VTP, combined with immune modulating chemotherapeutic agents, shows promise in treating pancreatic cancer by ablating tumors while preserving surrounding vital tissues and blood vessels.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2